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molecular formula C11H13NO2 B8425674 4-(2-Methoxy-ethyl)-1,3-dihydro-indol-2-one

4-(2-Methoxy-ethyl)-1,3-dihydro-indol-2-one

Cat. No. B8425674
M. Wt: 191.23 g/mol
InChI Key: STNFQVCOVBMYCR-UHFFFAOYSA-N
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Patent
US06689806B1

Procedure details

Methyl iodide (1.41 g, 10 mmol) was added to a stirred mixture of silver trifluoromethanesulfonate (2.56 g, 10 mmol) and 4-(2-hydroxy-ethyl)-1,3-dihydro-indol-2-one (0.88 g, 5 mmol) in dichloromethane (20 mL) at 0° C. The precipitate formed after 5-10 minutes changed color from yellow to gray then dark purple. The mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with dichloromethane and filtered through celite. The filtrate was concentrated and chromatographed on silica gel to give 4-(2-methoxy-ethyl)-1,3-dihydro-indol-2-one.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
silver trifluoromethanesulfonate
Quantity
2.56 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[OH:3][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:10]2>ClCCl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[CH3:1][O:3][CH2:4][CH2:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:10]2 |f:3.4|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
CI
Name
Quantity
0.88 g
Type
reactant
Smiles
OCCC1=C2CC(NC2=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
silver trifluoromethanesulfonate
Quantity
2.56 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed after 5-10 minutes
Duration
7.5 (± 2.5) min
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCCC1=C2CC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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